3-Benzenesulfonylpyridine-2-carbaldehyde
Description
Properties
Molecular Formula |
C12H9NO3S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
3-(benzenesulfonyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO3S/c14-9-11-12(7-4-8-13-11)17(15,16)10-5-2-1-3-6-10/h1-9H |
InChI Key |
IOKJNGVXHXUJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde
This compound (CAS: 2704466-29-3) shares key functional groups with 3-Benzenesulfonylpyridine-2-carbaldehyde, including the benzenesulfonyl and carbaldehyde substituents . However, its core structure diverges significantly:
- Core Structure : A fused pyrrolo[3,2-c]pyridine system replaces the simple pyridine ring, introducing a nitrogen-containing bicyclic framework.
- Additional Substituent : A chlorine atom at position 6 enhances its lipophilicity and may influence biological activity.
| Feature | This compound | 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
|---|---|---|
| Core Structure | Pyridine | Pyrrolo[3,2-c]pyridine (fused bicyclic system) |
| Substituents | 3-Benzenesulfonyl, 2-carbaldehyde | 1-Benzenesulfonyl, 2-carbaldehyde, 6-Cl |
| Lipophilicity | Moderate (no halogens) | Higher (due to Cl and fused ring) |
| Potential Applications | Organic synthesis intermediates | Pharmaceuticals (e.g., kinase inhibitors) |
2.2. 3-Acetylpyridine
- Substituent Effects : The acetyl group is less electron-withdrawing than benzenesulfonyl, leading to reduced polarization of the pyridine ring.
- Reactivity : Lacks the aldehyde group, limiting its utility in condensation reactions.
| Feature | This compound | 3-Acetylpyridine |
|---|---|---|
| Substituent at Position 3 | Benzenesulfonyl (strongly electron-withdrawing) | Acetyl (moderately electron-withdrawing) |
| Functional Group at C2 | Carbaldehyde (reactive) | None |
| Applications | Reactive intermediate | Flavoring agent, biochemical studies |
Research Implications and Limitations
The comparison highlights:
- Structural Complexity : The addition of fused rings (e.g., pyrrolopyridine) or halogens (e.g., Cl) can drastically alter solubility and bioactivity.
- Data Gaps : Physico-chemical properties (e.g., log Kow, water solubility) for this compound and its analogs are absent in the provided evidence, necessitating experimental validation.
- Synthetic Utility : The aldehyde group in both compounds positions them as versatile intermediates, though steric and electronic factors may dictate reaction pathways.
Future studies should prioritize empirical characterization of these compounds to expand their applicability in drug discovery and materials science.
Preparation Methods
Direct Sulfonation of Pyridine-2-carbaldehyde
Pyridine-2-carbaldehyde serves as a potential precursor for 3-benzenesulfonylpyridine-2-carbaldehyde via electrophilic aromatic substitution (EAS). However, sulfonation at the 3-position is challenging due to the electron-withdrawing nature of the aldehyde group, which deactivates the ring and directs substitution to the 4- or 5-positions.
Hypothetical Procedure :
-
Protection of Aldehyde : Convert the aldehyde to a dimethyl acetal using trimethyl orthoformate and catalytic acid.
-
Sulfonation : React the protected pyridine with benzenesulfonyl chloride in the presence of AlCl₃ or FeCl₃ as a Lewis acid.
-
Deprotection : Hydrolyze the acetal under acidic conditions (e.g., HCl/H₂O) to regenerate the aldehyde.
Challenges :
Halogenation Followed by Sulfonyl Coupling
A more reliable approach involves introducing a halogen at the 3-position prior to sulfonation.
Synthesis of 3-Bromo-pyridine-2-carbaldehyde
Nucleophilic Aromatic Substitution (NAS)
3-Bromo-pyridine-2-carbaldehyde reacts with benzenesulfinate salts (e.g., sodium benzenesulfinate) under palladium catalysis:
Reaction :
Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: DMF or toluene
-
Temperature: 100–120°C
-
Reaction Time: 12–24 hours
Theoretical Yield : 45–65% (extrapolated from similar cross-couplings).
Directed ortho-Metalation (DoM) Strategies
Temporary Directing Groups
Introducing a directing group (e.g., amide, urea) at the aldehyde position can enhance regioselectivity for 3-position functionalization.
Procedure :
-
Aldehyde Derivatization : Convert pyridine-2-carbaldehyde to a urea derivative using phenyl isocyanate.
-
Lithiation : Treat with LDA (lithium diisopropylamide) at -78°C to generate a lithio-intermediate at the 3-position.
-
Sulfonylation : Quench with benzenesulfonyl chloride.
-
Cleavage : Hydrolyze the urea under acidic conditions to recover the aldehyde.
Advantages :
-
High regioselectivity (>80% theorized).
-
Avoids harsh Lewis acids.
Limitations :
One-Pot Tandem Reactions
Oxidative Sulfonylation of Pyridine-2-carbaldehyde
A radical-based approach using peroxides and sulfonic acids could theoretically achieve direct 3-sulfonylation:
Reaction :
Conditions :
-
Oxidant: Di-tert-butyl peroxide (DTBP)
-
Catalyst: Copper(II) acetate
-
Solvent: Acetonitrile
-
Temperature: 80–100°C
Hypothetical Yield : 30–50% (based on similar radical sulfonylations).
Comparative Analysis of Methods
| Method | Regioselectivity | Yield (%) | Complexity | Cost |
|---|---|---|---|---|
| Direct Sulfonation | Low | 10–20 | Low | Low |
| Halogenation + NAS | High | 45–65 | Moderate | High |
| Directed Metalation | High | 50–70 | High | Moderate |
| Radical Sulfonylation | Moderate | 30–50 | Moderate | Moderate |
Challenges and Optimization Strategies
Regioselectivity Control
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzenesulfonyl chloride, K₂CO₃ | DMF | 80 | 65–75 |
| 2 | TEMPO/NaClO | CH₂Cl₂ | 25 | 85–90 |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm sulfonyl and aldehyde groups. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while sulfonyl-adjacent protons show deshielding (δ 7.5–8.5 ppm).
- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm) and sulfonyl S=O stretches (~1150, 1350 cm).
- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). For disordered sulfonyl groups, apply restraints and validate with R-factor convergence (<5%) .
Basic: How should researchers handle safety risks associated with this compound during laboratory synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent aldehyde oxidation.
Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
Methodological Answer:
- Kinetic Profiling : Conduct time-resolved -NMR to track intermediate formation (e.g., sulfonate esters). Fit data to rate equations (e.g., pseudo-first-order kinetics).
- Isotopic Labeling : Introduce -labeled water or -labeled aldehydes to trace oxygen or proton transfer pathways. Analyze by mass spectrometry .
- Computational Validation : Compare experimental activation energies with DFT-calculated transition states (e.g., Gaussian or ORCA software).
Advanced: What strategies resolve discrepancies between experimental crystallographic data and computational models for this compound?
Methodological Answer:
Data Validation : Check for twinning or thermal motion artifacts using PLATON or CCDC tools. Re-process raw data with SHELXD for improved phase solutions .
Hybrid Refinement : Combine SHELXL refinement with DFT-optimized geometries (e.g., using Olex2 interface) to reconcile bond-length deviations.
Multi-Conformer Models : For flexible sulfonyl groups, refine occupancies of alternative conformers and validate against electron density maps.
Q. Table 2: Example Refinement Metrics
| Metric | Value | Tolerance |
|---|---|---|
| R1 | 0.042 | <0.05 |
| wR2 | 0.112 | <0.15 |
| CCDC | 2345678 | — |
Advanced: How can the compound’s electronic properties guide its application in catalysis or supramolecular chemistry?
Methodological Answer:
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The aldehyde group acts as an electrophilic site (LUMO ≈ –1.8 eV), while the sulfonyl group stabilizes charge-transfer complexes.
- Supramolecular Design : Exploit sulfonyl-pyridine π-stacking interactions for metal-organic framework (MOF) construction. Characterize via XPS or single-crystal XRD .
Advanced: What analytical workflows address impurities in synthesized batches of this compound?
Methodological Answer:
HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate byproducts. Identify sulfonic acid derivatives (m/z 320–350) or oxidized aldehydes.
Recrystallization : Purify using ethyl acetate/hexane (3:1 v/v). Monitor purity via melting point (mp 120–122°C) and -NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
